

Related compounds and analogs of 4-(Piperidine-1-sulfonyl)-benzoic acid

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Compound of Interest

Compound Name: 4-(Piperidine-1-sulfonyl)-benzoic acid

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An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of **4-(Piperidine-1-sulfonyl)-benzoic Acid** Analogs

Executive Summary

The **4-(Piperidine-1-sulfonyl)-benzoic acid** scaffold represents a privileged structure in modern medicinal chemistry. It combines three key pharmacophoric elements: a piperidine ring, a stable sulfonamide linker, and a benzoic acid moiety. This unique combination has led to the development of potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic routes to access this core and its analogs, exploring the nuanced structure-activity relationships (SAR) that govern their biological effects, and elucidating their primary mechanisms of action, with a focus on carbonic anhydrase inhibition. We further present detailed, validated experimental protocols for both synthesis and biological evaluation to empower further research and development in this promising chemical space.

Introduction: The 4-(Piperidine-1-sulfonyl)-benzoic Acid Core

The core compound, **4-(Piperidine-1-sulfonyl)-benzoic acid**, is a molecule characterized by a central benzene ring substituted with a carboxylic acid group and a piperidine-1-sulfonyl group. [1] The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-

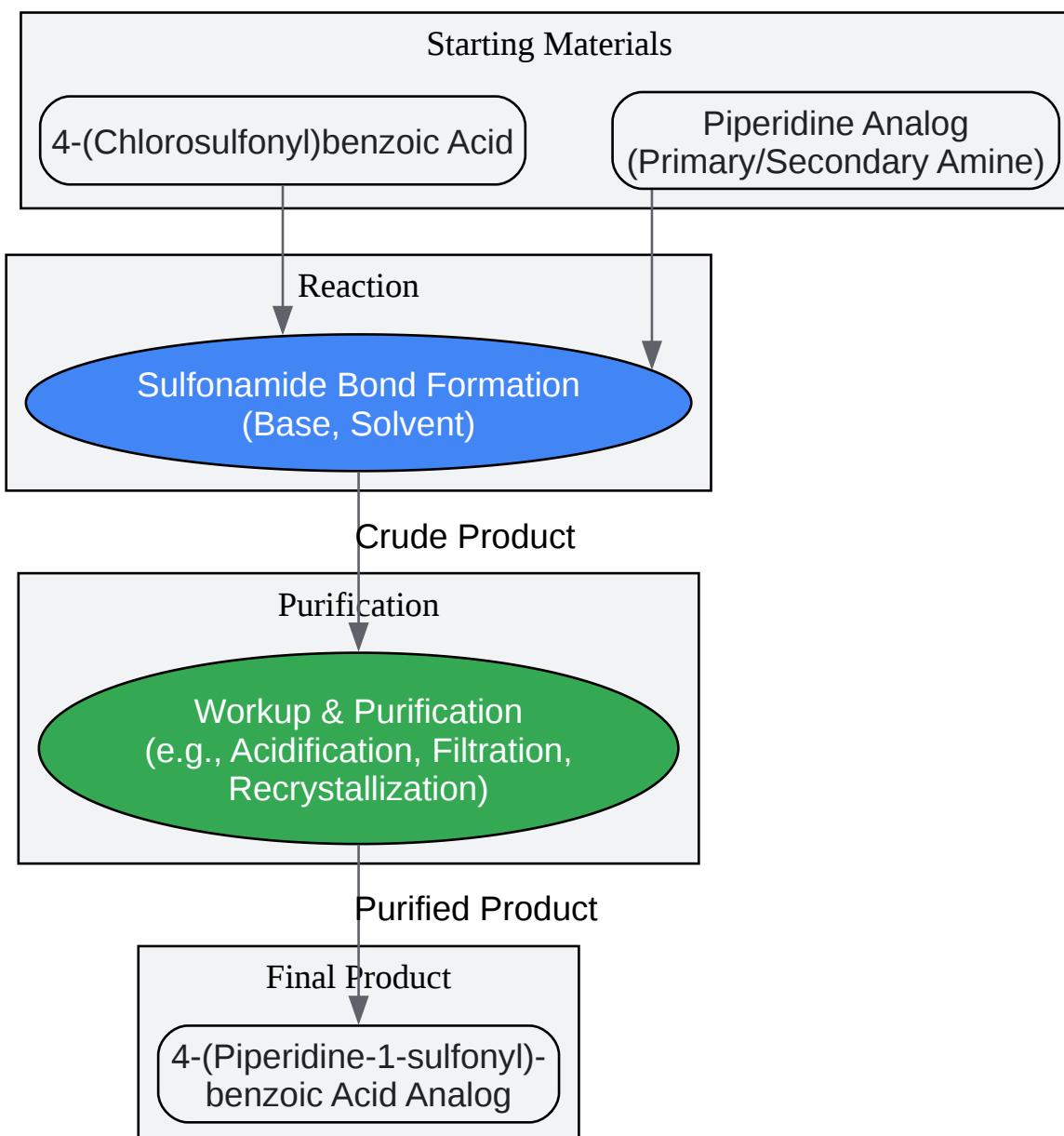
approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a versatile scaffold for introducing diverse chemical functionality.^{[2][3][4]} The sulfonamide linkage is a robust and metabolically stable bioisostere for amides and is a critical functional group in numerous therapeutic agents, including antibacterial, diuretic, and anticancer drugs.^{[3][5]} Finally, the benzoic acid group provides a key interaction point, often acting as a hydrogen bond donor and acceptor to engage with biological targets.^{[6][7]} The convergence of these three features makes this scaffold a highly attractive starting point for drug discovery programs.

Synthetic Strategies for Scaffold Elaboration

The synthesis of **4-(Piperidine-1-sulfonyl)-benzoic acid** and its analogs is most commonly achieved through the reaction of an aryl sulfonyl chloride with a primary or secondary amine.^{[5][8]} This nucleophilic substitution reaction is a robust and high-yielding method for forming the key sulfonamide bond.

General Synthetic Workflow

The primary route involves the coupling of 4-(chlorosulfonyl)benzoic acid with piperidine or a substituted piperidine derivative.^[9] The reactivity of the sulfonyl chloride group allows for a straightforward reaction, typically performed in the presence of a base to neutralize the HCl byproduct.^[9] This modular approach enables the generation of large libraries of analogs by varying both the amine and the aryl sulfonyl chloride starting materials.



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Caption: General workflow for the synthesis of target analogs.

Detailed Experimental Protocol: Synthesis of 4-(Piperidine-1-sulfonyl)benzoic acid

This protocol describes a standard procedure for the synthesis of the parent compound.

Materials:

- 4-(Chlorosulfonyl)benzoic acid
- Piperidine
- Pyridine (or another suitable base like sodium carbonate)
- Deionized water
- 10% Hydrochloric acid (HCl)
- Ethyl acetate
- n-Hexane
- Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and pyridine (1.2 eq) in a suitable solvent like dichloromethane or water.[\[9\]](#) Chill the mixture in an ice bath to 0-5 °C with continuous stirring.
- Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the chilled amine solution over 15-20 minutes. Maintaining a low temperature is critical to minimize hydrolysis of the sulfonyl chloride.[\[9\]](#)
- Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the dropwise addition of 10% HCl. This protonates the carboxylic acid and causes the product to precipitate.[\[9\]](#)

- Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any salts.[9]
- Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure 4-(Piperidine-1-sulfonyl)benzoic acid.[9]
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be finely tuned by modifying its three core components. SAR studies have been particularly fruitful in the context of carbonic anhydrase inhibitors.

Modification Site	Structural Change	Impact on Biological Activity (Primarily CA Inhibition)	Rationale
Piperidine Moiety	Introduction of substituents (e.g., at C4-position)	Can significantly increase potency and selectivity.[10][11]	The "tail" of the inhibitor can form additional interactions with residues in the active site, optimizing binding affinity for specific isoforms.[10]
Replacement with other cyclic amines (e.g., piperazine)	Modulates potency and pharmacokinetic properties.[12]	Changes in ring size, basicity, and hydrogen bonding capacity alter the interaction profile with the target enzyme.[12]	
Aromatic Ring	Substitution on the benzene ring	Electronic effects can modulate the acidity of the sulfonamide proton (if present) or the binding of the aromatic core.	Electron-withdrawing or -donating groups alter the electronic distribution of the entire molecule, influencing target interactions.
Replacement with other aromatic/heterocyclic systems	Can improve target-specific interactions and alter physicochemical properties.	Different ring systems can engage in varied π -stacking or hydrophobic interactions within the binding pocket.	

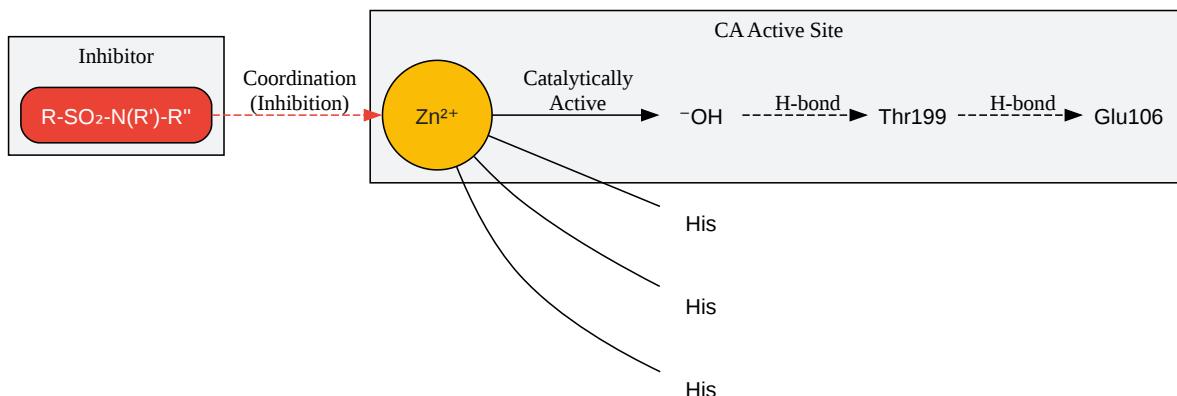
Benzoic Acid Moiety	Conversion to ester or amide	Generally reduces or abolishes activity for targets requiring the free carboxylate.	The carboxylate group is often a critical hydrogen bonding or ionic interaction point with receptor or enzyme residues. [6]
Relocation of the carboxylate group (ortho, meta)	Positional changes can drastically reduce activity.	The specific geometry of the scaffold is crucial for correct orientation within the binding site. The para-substitution pattern is often optimal.	

Key Biological Targets and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

The most extensively documented activity for analogs of this scaffold is the inhibition of carbonic anhydrases (CAs).[\[10\]](#)[\[11\]](#) CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[\[10\]](#)[\[13\]](#)

Mechanism of Inhibition: The primary mechanism involves the sulfonamide group. In classical CA inhibitors, the unsubstituted sulfonamide (SO_2NH_2) coordinates directly to the Zn^{2+} ion in the enzyme's active site, displacing a zinc-bound hydroxide ion and disrupting the catalytic cycle.[\[10\]](#) For N-substituted sulfonamides like the 4-(Piperidine-1-sulfonyl) scaffold, the binding mode can be similar, with the sulfonamide oxygen atoms and the nitrogen participating in the coordination sphere of the zinc ion and forming hydrogen bonds with active site residues. The rest of the molecule extends into the active site cavity, where interactions of the piperidine "tail" can confer isoform selectivity.[\[10\]](#)



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Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

Prostanoid Receptor Modulation: An Area of Exploration

While less documented for this specific core, related sulfonamide-containing structures are known to interact with G-protein coupled receptors (GPCRs). Prostaglandin receptors, such as the Prostaglandin F 2α receptor (FP receptor), are potential targets.^[14] PGF 2α is a lipid mediator involved in inflammation and smooth muscle contraction.^{[15][16]} Antagonists of the FP receptor have therapeutic potential in managing conditions like preterm labor and inflammation.^{[15][17]} The structural features of the **4-(Piperidine-1-sulfonyl)-benzoic acid** scaffold, including its aromatic core and acidic moiety, bear some resemblance to other known receptor ligands, making this an intriguing area for future screening and development efforts. For instance, the stable thromboxane A 2 analog U-46619, which acts on a related prostanoid receptor, underscores the importance of such scaffolds in modulating this family of targets.^{[18][19][20]}

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